molecular formula C18H24O B8467019 1-(4-(Dec-1-ynyl)phenyl)ethanone CAS No. 693238-96-9

1-(4-(Dec-1-ynyl)phenyl)ethanone

Cat. No.: B8467019
CAS No.: 693238-96-9
M. Wt: 256.4 g/mol
InChI Key: KQXHXEWBSFNDDV-UHFFFAOYSA-N
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Description

1-(4-(Dec-1-ynyl)phenyl)ethanone is a useful research compound. Its molecular formula is C18H24O and its molecular weight is 256.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

693238-96-9

Molecular Formula

C18H24O

Molecular Weight

256.4 g/mol

IUPAC Name

1-(4-dec-1-ynylphenyl)ethanone

InChI

InChI=1S/C18H24O/c1-3-4-5-6-7-8-9-10-11-17-12-14-18(15-13-17)16(2)19/h12-15H,3-9H2,1-2H3

InChI Key

KQXHXEWBSFNDDV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC#CC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Glyoxal synthesis step 1 is shown in FIG. 12. In a 100 mL Schlenk tube containing 46% Pd—C aerogel (110 mg, 0.47 mmol) were placed Cul (190 mg, 1 mmol), Ph3P (250 mg, 1 mmol), 4-iodoacetophenone (0.79 mmol), i-Pr2NH (0.17 mL, 1.2 mmol), deca-1-yne (8 mmol), and previously degassed dimethylformamide (DMF) (0.5 mL) under argon. This was magnetically stirred at 100° C. for a 16-h period. After cooling, the solution was removed and the catalyst was washed with DMF (3×3 mL) and recovered. The combined organic extracts were diluted in Et2O (100 mL), washed with brine (3×30 mL), dried (annh. MgSO4), and evaporated at reduced pressure. The residue (a yellow oil) was purified by preparative high pressure column chromatography (silica gel, n-hexane-EtOAc, 99.5:0.5) to give the product, 1-(4-(dec-1-ynyl)phenyl)ethanone as a yellow oil; yield: 96% 1H NMR (CDCl3): d=7.87 d,(2 H), 7.53 (d, 2 H), 2.55 (s, 3 H), 2.03 (2 H), 1.46 (2 H), 1.31 (m, 10 H), 0.86 (3 H) 13C NMR (CDCl3): d=CH3,14.0; CH2 22.6; CH2 31.5,; CH2 29.3; CH2 28.7; CH2 28.4; CH2 28.7; CH2 18.7; C (alkyne) 100.1; C (alkyne) 78.5; CH3 29.3; C (carbonyl) 199.8; C 136.4; CH 128.4; CH 132.2; C 127.1; CH 132.2; CH 128.4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mg
Type
reactant
Reaction Step Two
Quantity
0.79 mmol
Type
reactant
Reaction Step Three
Quantity
0.17 mL
Type
reactant
Reaction Step Four
Quantity
8 mmol
Type
reactant
Reaction Step Five
[Compound]
Name
16-h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
0.5 mL
Type
solvent
Reaction Step Eight

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